molecular formula C6H11NO4 B3269108 4-(Nitromethyl)oxan-4-ol CAS No. 50289-14-0

4-(Nitromethyl)oxan-4-ol

Cat. No. B3269108
Key on ui cas rn: 50289-14-0
M. Wt: 161.16 g/mol
InChI Key: HVAGLCLPZYKTQQ-UHFFFAOYSA-N
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Patent
US08541438B2

Procedure details

A solution of tetrahydro-4H-pyran-4-one (45.0 g, 449 mmol) and nitromethane (36.5 mL, 674 mmol) in ethanol (27 mL) was treated with a solution of sodium ethoxide in ethanol (2.67 M, 8.40 mL, 22.5 mmol) using the method described in Part A of Example 9. The reaction mixture was transferred to a reparatory funnel and water (450 mL) was added. The mixture was extracted with ethyl acetate (3×900 mL). The organic layers were combined, dried over MgSO4, filtered, and concentrated to a light brown oil. Ethyl acetate/hexanes was added and pale brown crystals formed that were isolated by filtration and dried to provide 4-(nitromethyl)tetrahydro-2H-pyran-4-ol (24.4 g, 34%).
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
36.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
8.4 mL
Type
solvent
Reaction Step One
Name
Quantity
450 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][C:4](=[O:7])[CH2:3][CH2:2]1.[N+:8]([CH3:11])([O-:10])=[O:9].[O-]CC.[Na+].O>C(O)C>[N+:8]([CH2:11][C:4]1([OH:7])[CH2:5][CH2:6][O:1][CH2:2][CH2:3]1)([O-:10])=[O:9] |f:2.3|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
O1CCC(CC1)=O
Name
Quantity
36.5 mL
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
27 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
8.4 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
450 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was transferred to a reparatory funnel
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×900 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a light brown oil
ADDITION
Type
ADDITION
Details
Ethyl acetate/hexanes was added
CUSTOM
Type
CUSTOM
Details
pale brown crystals formed
CUSTOM
Type
CUSTOM
Details
that were isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])CC1(CCOCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 24.4 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 33.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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